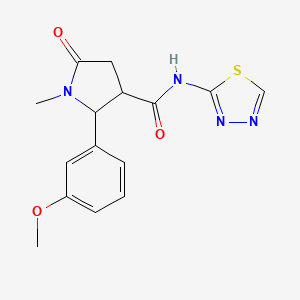![molecular formula C20H24N4O3 B10986938 N-(1,3-benzodioxol-5-ylmethyl)-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide](/img/structure/B10986938.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[2-(4-PYRIDYL)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[2-(4-PYRIDYL)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety through a condensation reaction. This is followed by the introduction of the pyridine ring via a nucleophilic substitution reaction. The final step involves the formation of the tetrahydropyrazinecarboxamide structure through a cyclization reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[2-(4-PYRIDYL)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[2-(4-PYRIDYL)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[2-(4-PYRIDYL)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety and pyridine ring are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,3-BENZODIOXOL-5-YLMETHYLENE)-2,6-DIISOPROPYLANILINE
- N-(1,3-BENZODIOXOL-5-YLMETHYLENE)-4-ISOPROPYLANILINE
- N-(1,3-BENZODIOXOL-5-YLMETHYLENE)-5-CHLORO-2,4-DIMETHOXYANILINE
Uniqueness
N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[2-(4-PYRIDYL)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C20H24N4O3 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-pyridin-4-ylethyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H24N4O3/c25-20(22-14-17-1-2-18-19(13-17)27-15-26-18)24-11-9-23(10-12-24)8-5-16-3-6-21-7-4-16/h1-4,6-7,13H,5,8-12,14-15H2,(H,22,25) |
Clave InChI |
JXTMBGDQUBCRNQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC2=CC=NC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B10986856.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B10986871.png)


![N-[5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B10986906.png)
![1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]-N-(2-phenylethyl)piperidine-3-carboxamide](/img/structure/B10986910.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B10986916.png)
![3-(4-bromo-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide](/img/structure/B10986923.png)
![[1-({[(4-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10986935.png)


![N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]pyridine-2-carboxamide](/img/structure/B10986947.png)
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10986948.png)
